Cas no 2411279-53-1 (N-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-1,2,5-dithiazepane-5-carboxamide)

N-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-1,2,5-dithiazepane-5-carboxamide structure
2411279-53-1 structure
Product name:N-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-1,2,5-dithiazepane-5-carboxamide
CAS No:2411279-53-1
MF:C12H20N4OS2
Molecular Weight:300.443399429321
CID:6100540
PubChem ID:154797925

N-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-1,2,5-dithiazepane-5-carboxamide 化学的及び物理的性質

名前と識別子

    • EN300-26588182
    • 2411279-53-1
    • Z1571320002
    • N-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-1,2,5-dithiazepane-5-carboxamide
    • インチ: 1S/C12H20N4OS2/c1-10(2)8-16-9-11(7-13-16)14-12(17)15-3-5-18-19-6-4-15/h7,9-10H,3-6,8H2,1-2H3,(H,14,17)
    • InChIKey: AADXXCHSZMFZPX-UHFFFAOYSA-N
    • SMILES: S1CCN(C(NC2C=NN(C=2)CC(C)C)=O)CCS1

計算された属性

  • 精确分子量: 300.10785362g/mol
  • 同位素质量: 300.10785362g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 296
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.1
  • トポロジー分子極性表面積: 101Ų

N-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-1,2,5-dithiazepane-5-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-26588182-0.05g
N-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-1,2,5-dithiazepane-5-carboxamide
2411279-53-1 95.0%
0.05g
$246.0 2025-03-20

N-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-1,2,5-dithiazepane-5-carboxamide 関連文献

N-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-1,2,5-dithiazepane-5-carboxamideに関する追加情報

N-[1-(2-Methylpropyl)-1H-Pyrazol-4-yl]-1,2,5-Dithiazepane-5-Carboxamide: A Comprehensive Overview

The compound with CAS No. 2411279-53-1, known as N-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-1,2,5-dithiazepane-5-carboxamide, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structural features and potential applications in drug discovery and development. The pyrazole ring system, a key component of its structure, is a five-membered aromatic heterocycle that has been extensively studied for its versatility in medicinal chemistry. Similarly, the dithiazepane moiety adds complexity to the molecule, contributing to its potential as a bioactive agent.

Recent studies have highlighted the importance of pyrazole derivatives in the development of novel therapeutic agents. For instance, researchers have explored the role of pyrazole-containing compounds in targeting various disease states, including cancer and neurodegenerative disorders. The dithiazepane component of this compound further enhances its potential as a scaffold for drug design due to its ability to form hydrogen bonds and interact with biological targets. These properties make N-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-1,2,5-dithiazepane-5-carboxamide a promising candidate for further investigation in preclinical studies.

One of the most intriguing aspects of this compound is its synthesis pathway. The construction of the pyrazole ring typically involves condensation reactions between amines and carbonyl compounds under specific conditions. In this case, the introduction of the 2-methylpropyl group onto the pyrazole ring suggests a strategic approach to modulate the molecule's pharmacokinetic properties. Similarly, the incorporation of the dithiazepane moiety likely involves multi-step synthesis strategies that require precise control over stereochemistry and regioselectivity.

From a pharmacological perspective, this compound exhibits interesting bioactivity profiles that warrant further exploration. For example, preliminary assays have demonstrated its potential as an inhibitor of certain enzyme targets associated with inflammatory diseases. The carboxamide group, a common motif in pharmaceuticals, may play a critical role in enhancing solubility and bioavailability. Additionally, the presence of sulfur atoms within the dithiazepane ring could contribute to favorable interactions with biological systems.

Recent advancements in computational chemistry have also shed light on the molecular modeling aspects of this compound. Docking studies have revealed that it has a high affinity for specific protein pockets, suggesting its potential as a lead compound for drug design. Furthermore, molecular dynamics simulations have provided insights into its conformational flexibility and stability within biological environments.

In conclusion, N-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-1,2,5-dithiazepane-5-carboxamide represents an exciting addition to the landscape of organic compounds with therapeutic potential. Its unique structural features and promising bioactivity profiles make it a valuable subject for ongoing research efforts. As new findings emerge from experimental and computational studies, this compound is likely to play an increasingly important role in advancing our understanding of drug design principles and their application in addressing unmet medical needs.

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